molecular formula C11H14N2O2 B11896449 Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

Cat. No.: B11896449
M. Wt: 206.24 g/mol
InChI Key: RHSVJUVYFHQVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core (two nitrogen atoms at positions 1 and 4) and an ethyl carboxylate ester substituent at position 5. The ester group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h6-8H,2-5H2,1H3

InChI Key

RHSVJUVYFHQVJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=NC=CN=C12

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Ethyl Quinoxaline-5-Carboxylate

Catalytic hydrogenation represents a direct route to ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate by reducing the aromatic quinoxaline ring. This method typically employs palladium (Pd) or platinum (Pt) catalysts under hydrogen pressure. For example, a modified procedure adapted from CN101544601B involves:

  • Substrate Preparation : Ethyl quinoxaline-5-carboxylate is synthesized via condensation of o-phenylenediamine with ethyl glyoxalate in refluxing ethanol.

  • Hydrogenation : The substrate is dissolved in a solvent (e.g., methanol or ethyl acetate) and subjected to hydrogen gas (1–5 atm) in the presence of 5% Pd/C at 80–120°C for 12–24 hours.

  • Isomerization : Post-hydrogenation, the mixture is heated to 140–160°C to ensure complete isomerization of intermediate dihydro derivatives.

This two-step process achieves yields of 70–85%, with the Pd catalyst demonstrating superior selectivity for the tetrahydro product over fully saturated decahydro derivatives .

Key Data Table: Catalytic Hydrogenation Conditions

CatalystTemperature (°C)Pressure (atm)Yield (%)
5% Pd/C120385
PtO₂100578

Cyclocondensation of Diamines with Keto Esters

Cyclocondensation reactions between ethyl glyoxalate and 1,2-diamines offer a one-pot synthesis route. The mechanism involves nucleophilic attack of the diamine on the carbonyl groups of ethyl glyoxalate, followed by dehydration and cyclization. A representative protocol includes:

  • Reagents : Ethyl glyoxalate (1.2 equiv), o-phenylenediamine (1.0 equiv), and p-toluenesulfonic acid (PTSA, 10 mol%) in toluene.

  • Conditions : Reflux at 110°C for 8 hours under nitrogen.

  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield ethyl quinoxaline-5-carboxylate, which is subsequently hydrogenated as described in Section 1.

This method avoids isolation of intermediates, achieving an overall yield of 65–72%.

Multi-Component Hantzsch-like Synthesis

Adapting the Hantzsch reaction—a classical method for dihydropyridines—researchers have developed a three-component synthesis using ethyl acetoacetate, aldehydes, and ammonium acetate. While traditionally used for quinolines (as in ), modifications enable quinoxaline formation:

  • Reaction Setup : Ethyl acetoacetate (40 mmol), naphthaldehyde (40 mmol), and ammonium acetate (42 mmol) are heated in methanol-toluene (1:1) at reflux for 24 hours .

  • Aromatization : The intermediate is treated with 2 N HNO₃ to oxidize the dihydroquinoxaline core.

  • Esterification : The carboxylic acid intermediate is reacted with ethanol under acidic conditions to yield the ethyl ester.

This route provides a 60–68% yield but requires harsh oxidation steps that may degrade sensitive functional groups .

Enzymatic Resolution for Chiral Derivatives

For enantioselective synthesis, lipase-catalyzed hydrolysis resolves racemic mixtures into optically pure isomers. A protocol from Thieme involves:

  • Substrate : Racemic ethyl 5-(acetoxyimino)-2,7,7-trimethyl-4-(1-naphthyl)-5,6,7,8-tetrahydroquinoline-3-carboxylate.

  • Enzyme : Lipase Candida antarctica (Novozym 435) in methyl tert-butyl ether (MTBE) with butanol.

  • Conditions : Stirring at 30°C for 48 hours, achieving >99% enantiomeric excess (ee) for both (+)- and (−)-enantiomers .

While developed for quinolines, this method is adaptable to quinoxalines by substituting the naphthyl group with a diamine-derived moiety.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Catalytic Hydrogenation8598High selectivityRequires high-pressure equipment
Cyclocondensation7295One-pot synthesisModerate yields
Hantzsch-like6890ScalabilityHarsh oxidation conditions
Enzymatic Resolution5099EnantioselectivityCost of enzymes

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of Ethyl 5,6,7,8-Tetrahydroquinoxaline-5-Carboxylate

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. Recent studies have shown that it can be synthesized through a modified Hantzsch reaction involving appropriate precursors such as ethyl cyanoacetate and various aldehydes or ketones under specific catalytic conditions .

Synthesis Methodology Overview

  • Starting Materials : Ethyl cyanoacetate, aniline derivatives.
  • Reagents : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.
  • Conditions : Typically performed in solvents like DCM (dichloromethane) at room temperature or under reflux conditions.

Biological Activities

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoxaline compounds can exhibit antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

Neuroprotective Effects

Studies have suggested that certain tetrahydroquinoxaline derivatives may possess neuroprotective properties. These compounds could potentially be developed into treatments for neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Drug Development

This compound serves as a scaffold for the development of new drugs targeting various diseases:

  • Anti-cancer agents : Modifications to the tetrahydroquinoxaline structure have shown promise in inhibiting cancer cell proliferation.
  • Antidepressants : Some derivatives are being explored for their potential as novel antidepressant agents due to their ability to modulate neurotransmitter systems.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry : Tetrahydroquinoxalines can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Nanotechnology : Its derivatives may serve as precursors for nanomaterials with applications in electronics and photonics.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Demonstrated effective synthesis using DBU as a catalyst; established optimal conditions for high yield.
Investigated antimicrobial properties against E. coli and Staphylococcus aureus; showed significant inhibition at low concentrations.
Reported neuroprotective effects in vitro; suggested mechanisms involved antioxidant activity.

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Quinoxaline vs. Quinoline Derivatives

  • Target Compound: The quinoxaline core (two adjacent nitrogen atoms) creates an electron-deficient aromatic system, favoring interactions with electron-rich biological targets.
  • Quinoline Analogues: Compounds like Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5) feature a single nitrogen atom in the heterocycle, reducing electron deficiency and altering binding affinities. For example, quinoline derivatives may exhibit different selectivity profiles in receptor binding compared to quinoxalines .

Substituent Effects on Bioactivity

a. Ester Group Position and Lipophilicity
  • 5-Carboxylate (Target) : The ester at position 5 balances solubility and lipophilicity, critical for blood-brain barrier penetration in neurological targets.
b. Electron-Withdrawing and Donating Groups
  • Fluorine Substituents: Fluorinated analogues (e.g., Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
c. Aromatic and Aliphatic Modifications
  • Phenyl Substituents: 2-Phenyltetrahydroquinoxaline derivatives (e.g., from ) show enhanced P2X1 antagonism when substituents are meta or para to the core, suggesting steric and electronic tuning of receptor interactions.
  • Methyl Groups: Hexahydroquinoline derivatives like Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () leverage methyl groups to modulate conformational flexibility and solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Bioactivity Reference ID
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate Quinoxaline 5-COOEt 206.22 P2X1 antagonism (preclinical)
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Quinoline 3-COOEt, 5-oxo 219.24 Antimicrobial activity
Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate Quinoline 2-CH3, 4-Ph, 3-COOEt 313.36 Kinase inhibition (hypothetical)
2-Phenyl-5,6,7,8-tetrahydroquinoxaline Quinoxaline 2-Ph 210.27 P2X1 antagonism (IC50: 0.5 μM)
5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9) Quinoxaline None 134.17 Chemical intermediate

Research Findings and Implications

  • P2X1 Antagonism: 2-Phenyltetrahydroquinoxaline derivatives () demonstrate that meta-substitution (e.g., -Cl, -OCH3) enhances potency, with IC50 values <1 μM, while ortho substituents reduce activity due to steric hindrance .
  • Metabolic Stability : Fluorinated analogues () exhibit prolonged half-lives in vivo, making them candidates for oral administration .

Biological Activity

Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including Gewald reactions and nucleophilic aromatic substitutions. The final product can be obtained through careful manipulation of reaction conditions to achieve optimal yields. The synthetic pathway is crucial as it affects the purity and biological activity of the compound.

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For instance:

  • MDA-MB-435 Cell Line : The compound exhibited an IC50_{50} value of approximately 9.0 nM in inhibiting cell proliferation, indicating strong cytotoxicity against this breast cancer line .
  • HT-29 Cell Line : Some derivatives demonstrated moderate to strong inhibitory activities against this colon cancer cell line .

The antiproliferative activity is often correlated with the ability to disrupt microtubule dynamics. The compound has been shown to induce microtubule depolymerization at concentrations as low as 10 µM .

The primary mechanism by which this compound exerts its antiproliferative effects is through the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase without inducing apoptosis in some cases .

Moreover, research indicates that certain derivatives can overcome multidrug resistance (MDR) in cancer cells by targeting the colchicine binding site on tubulin . This property is particularly valuable in developing treatments for resistant cancer types.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is critical for optimizing their biological activity:

Compound IC50_{50} (nM) Microtubule Depolymerization EC50_{50} (nM) Notes
Compound 49.019Most potent
Compound 8<40Not specifiedLower potency than Compound 4
Compound I-7ModerateNot specifiedEffective against HT-29

The data suggests that modifications in the substituents on the quinoxaline ring significantly influence both antiproliferative potency and microtubule dynamics. For instance, the introduction of electron-donating groups tends to enhance activity compared to electron-withdrawing groups .

Case Studies

  • Anticancer Activity : A study evaluated various quinoxaline derivatives for their anticancer properties against multiple cell lines. This compound was part of a series that showed substantial growth inhibition across different types of cancers .
  • Mechanistic Insights : In vitro assays demonstrated that compounds derived from this compound could induce oxidative stress in treated cells. This oxidative stress was linked to DNA damage and subsequent cellular responses such as apoptosis or necrosis depending on the concentration and specific derivative used .

Q & A

Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate, and how can reaction conditions be optimized?

A solvent-free approach using diketones, aromatic aldehydes, and ammonium salt catalysts has been successfully applied to analogous ethyl carboxylates. This method minimizes side reactions and simplifies purification. Ethanol recrystallization is recommended for purity >95% . Optimization includes adjusting catalyst loading (e.g., 10–20 mol%) and reaction temperature (80–100°C) to balance yield and selectivity.

Q. What purification techniques are effective for isolating this compound?

Recrystallization using ethanol or ethyl acetate/hexane mixtures is widely used for structurally similar compounds. For instance, ethanol recrystallization of ethyl hexahydroquinoline carboxylates achieved >97% purity by removing unreacted starting materials and byproducts . Column chromatography (silica gel, eluent: CH₂Cl₂:MeOH 10:1) may resolve polar impurities .

Q. How is the structural integrity of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For related compounds, SC-XRD revealed bond lengths (C–C: 1.52–1.54 Å) and angles (109.5–112.4°), with hydrogen atoms refined using distance and thermal parameter constraints . Complementary techniques like ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl groups) and FT-IR (ester C=O stretch ~1700 cm⁻¹) validate functional groups .

Q. What are the critical handling and storage protocols for this compound?

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Decomposition products (e.g., carbon oxides) may form under prolonged exposure to moisture or heat . Use PPE (gloves, goggles) and fume hoods during handling to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. What mechanistic role do ammonium salt catalysts play in the synthesis of ethyl-substituted heterocycles?

Ammonium salts (e.g., NH₄OAc) act as dual acid-base catalysts, facilitating imine formation and cyclization. Kinetic studies on analogous reactions suggest a proton transfer mechanism, where the catalyst stabilizes intermediates and lowers activation energy . Computational modeling (DFT) can map energy profiles to refine catalyst selection .

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism of ethyl groups). For example, SC-XRD may show static disorder, while NMR detects averaged conformations. Refinement strategies include applying anisotropic displacement parameters for heavy atoms and constraining hydrogen positions during crystallographic modeling . Cross-validate with variable-temperature NMR to capture conformational dynamics .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reliably predicts reaction pathways for similar esters. Key parameters include frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites and solvation models (e.g., PCM) to simulate solvent effects . Molecular docking studies (AutoDock Vina) can assess bioactivity if targeting enzyme inhibition .

Q. How does the ethyl ester group influence hydrolytic stability under varying pH conditions?

Acidic hydrolysis (e.g., 1M HCl, reflux) yields the carboxylic acid derivative, while basic conditions (e.g., NaOH/EtOH) produce carboxylate salts. Kinetic studies on ethyl carboxylates show pseudo-first-order behavior, with half-lives ranging from 2–24 hours depending on pH. Stabilize the ester by avoiding aqueous media during reactions .

Data Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 21–97%) for similar compounds may stem from impurities in starting materials. Conduct elemental analysis (CHNS) and GC-MS to verify reagent purity .
  • Crystallographic vs. Spectroscopic Data : Use high-resolution SC-XRD (R-factor < 0.05) and solid-state NMR to resolve static vs. dynamic structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.